6-Phenyl-1H-pyrimidin-4-one is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a precursor for synthesizing more complex molecules. Its IUPAC name is 6-phenyl-1H-pyrimidin-4-one, and it is often studied for its applications in drug development and material science .
6-Phenyl-1H-pyrimidin-4-one can be sourced from various chemical databases, including PubChem, where it is cataloged with specific identifiers such as InChI and InChI Key. This compound falls under the classification of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 6-phenyl-1H-pyrimidin-4-one typically involves a cyclization reaction of appropriate precursors. A common synthetic route includes the reaction of benzaldehyde with urea and ethyl acetoacetate under acidic conditions. This method allows for the formation of the pyrimidinone ring through a series of condensation reactions .
The molecular structure of 6-phenyl-1H-pyrimidin-4-one features a six-membered pyrimidine ring fused with a phenyl group. The molecular formula is CHNO, indicating the presence of two nitrogen atoms within the ring structure.
Key structural data includes:
6-Phenyl-1H-pyrimidin-4-one participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, impacting yield and product purity. Monitoring techniques such as thin-layer chromatography (TLC) are often employed to assess reaction progress.
The mechanism of action for 6-phenyl-1H-pyrimidin-4-one primarily involves its interaction with specific enzymes or receptors within biological systems. Notably, it has been shown to inhibit protein kinases that play critical roles in cell growth and differentiation processes. This inhibition can lead to reduced proliferation of cancer cells and may induce apoptosis in affected tissues .
6-Phenyl-1H-pyrimidin-4-one is generally characterized by:
Key chemical properties include:
6-Phenyl-1H-pyrimidin-4-one has numerous applications in scientific research:
The 6-phenyl-1H-pyrimidin-4-one scaffold is constructed through cyclocondensation reactions between β-keto esters/carbonitriles and aryl-substituted amidines or urea derivatives. A common approach involves reacting benzoylacetone derivatives with guanidine carbonate under basic conditions, yielding the core structure with C6-phenyl substitution [7] [9]. Key design strategies focus on optimizing electronic and steric properties through ortho, meta, or para-substituted phenyl groups at position 6. For example, electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity for nucleophilic additions, while electron-donating groups (e.g., –NMe₂, –OH) improve solubility [7].
Table 1: Core Structure Synthetic Routes and Yields
Starting Materials | Conditions | Product | Yield (%) |
---|---|---|---|
Benzoylacetone + Guanidine | KOH/EtOH, reflux, 3h | 4,6-Diphenylpyrimidin-2(1H)-one (4a) | 80 |
m-Nitrobenzaldehyde + Acetophenone | KOH/EtOH, then urea cyclization | 4-(3-Nitrophenyl)-6-phenyl-2(1H)-pyrimidinone (4b) | 75 |
2-Hydroxybenzaldehyde + Urea | Heteropolyacid catalyst, AcOH | 4-(2-Hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one (4c) | 92 [3] |
Optimization studies reveal that cyclization efficiency depends on:
Microwave irradiation significantly enhances cyclization efficiency, reducing reaction times from hours to minutes while improving yields. Solvent-free protocols under microwaves (300–500W) facilitate rapid dehydration-cyclization between 5-amino-pyrazole-4-carboxamides and aryl aldehydes, achieving 85–92% yields within 8–12 minutes [2] [6]. This method eliminates solvent waste and suppresses side products like dihydropyrimidine impurities [6].
Catalytic approaches leverage reusable heteropolyacids (e.g., Preyssler-type H₁₄[NaP₅W₃₀O₁₁₀] or Keggin-type H₃PW₁₂O₄₀) to drive condensation-cyclization. These catalysts provide strong Brønsted acidity, enabling one-pot synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from aryl aldehydes and 5-aminopyrazoles in acetic acid [3] . The Preyssler catalyst achieves 95% conversion in 30 minutes due to high proton mobility and thermal stability (>300°C) .
Table 2: Microwave vs. Catalytic Synthesis Comparison
Method | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
Microwave (solvent-free) | 450W, KOtBu, no solvent | 8–12 min | 85–92 | Rapid, eco-friendly, high purity |
Catalytic (H₁₄[NaP₅W₃₀O₁₁₀]) | 0.04 mmol catalyst, AcOH reflux | 30 min | 90–95 | Recyclable catalyst, mild conditions |
Conventional thermal | KOH/EtOH, reflux | 3–6 h | 70–80 | Simple setup but lower efficiency |
Covalent functionalization exploits the C4-keto group and N1/N3 positions for electrophile-directed modifications. JAK3-targeted inhibitors incorporate acrylamide warheads at the pyrimidine N1 position, enabling Michael addition to Cys909 in JAK3’s ATP-binding site. This cysteine residue is unique to JAK3 (vs. Ser in JAK1/2), conferring >100-fold selectivity [1]. Optimization involves:
Pharmacophore modeling further refines selectivity by positioning hydrogen-bond acceptors (pyrimidine N3) and hydrophobic features (C6-phenyl) to complement subpockets in target kinases like CK1 [5].
Table 3: Covalent Inhibitor Selectivity Profiles
Compound | Electrophile | JAK3 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |
---|---|---|---|
Compound 12 [1] | Acrylamide | 1.7 | >100-fold |
PF-06651600 [1] | Vinyl sulfonamide | 8.2 | 50-fold |
Non-covalent analog | None | 450 | 3-fold |
Late-stage derivatization tailors bioactivity through:
Structure-Activity Relationship (SAR) Insights:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3